molecular formula C6H8O B1605978 5-Hexyn-2-one CAS No. 2550-28-9

5-Hexyn-2-one

Cat. No. B1605978
CAS RN: 2550-28-9
M. Wt: 96.13 g/mol
InChI Key: MQVQPQJPNZJTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexyn-2-one is a chemical compound with the formula C6H8O . It has a molecular weight of 96.1271 . The IUPAC name for this compound is hex-5-yn-2-one .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 ketone .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.9±0.1 g/cm^3 . It has a boiling point of 149.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 4.0±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.7±3.0 kJ/mol . Its flash point is 42.7±14.8 °C . The index of refraction is 1.424 .

Scientific Research Applications

Photochemical Stability

  • Photoisomerization and Stability : 5-Hexen-2-one demonstrates significant stability towards photolysis. It primarily undergoes photoisomerization to form a specific isomer at 3130 angstroms up to 139 degrees. This stability is comparable to that of unsaturated carbonyl compounds with the double bond conjugated with the carbonyl group (Srinivasan, 1960).

Enzyme Inhibition and Biological Activity

  • Enzyme Inhibition Properties : Derivatives of 5-Hexyne, such as 6-heptyne-2,5-diamine, have been identified as potent inhibitors of mammalian ornithine decarboxylase, an enzyme critical in polyamine biosynthesis. This characteristic highlights the compound's potential in biochemical and medicinal research (Danzin et al., 1983).

Chemical Synthesis and Reactions

  • Cyclization Processes : 5-Hexyn-1-yllithiums, derived from 5-Hexyn-2-one, show a tendency to undergo regiospecific cyclization, forming vinyllithiums. These reactions are significant in synthetic chemistry for creating functionalized cyclopentylidene-containing products (Bailey et al., 1989).

Spectroscopy and Conformational Studies

  • Vibrational and Conformational Analysis : Studies on similar compounds like 5-methyl-1-hexyne provide insights into their vibrational spectra and molecular conformations, aiding in understanding the physical and chemical properties of this compound derivatives (Crowder & Edwards, 1994).

Bio-based Chemical Production

  • Biomass Conversion : Derivatives of this compound, such as 5-hydroxymethylfurfural (HMF), are significant in the conversion of plant biomass to various chemicals. HMF serves as a precursor for numerous applications, including biofuels and biopolymers, highlighting the potential of this compound derivatives in sustainable chemistry and bio-based product development (Chernyshev et al., 2017).

Catalysis and Isomerization

  • Catalytic Isomerization : The catalytic isomerization of compounds related to this compound, such as 1-hexene, on certain catalysts like H-ZSM-5 zeolite, helps understand the effects of catalysts on the isomerization process. This research contributes to the broader understanding of catalytic processes in organic chemistry (Abbot et al., 1985).

Safety and Hazards

5-Hexyn-2-one is classified as a flammable liquid . It is advised to avoid contact with skin and eyes, and not to breathe dust, mist, vapors, or spray . Precautionary measures against static discharges should be taken, and only spark-proof tools and explosion-proof equipment should be used .

properties

IUPAC Name

hex-5-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQPQJPNZJTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180189
Record name 5-Hexyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2550-28-9
Record name 5-Hexyn-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexyn-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-yn-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexyn-2-one
Reactant of Route 2
Reactant of Route 2
5-Hexyn-2-one
Reactant of Route 3
5-Hexyn-2-one
Reactant of Route 4
Reactant of Route 4
5-Hexyn-2-one
Reactant of Route 5
5-Hexyn-2-one
Reactant of Route 6
Reactant of Route 6
5-Hexyn-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.